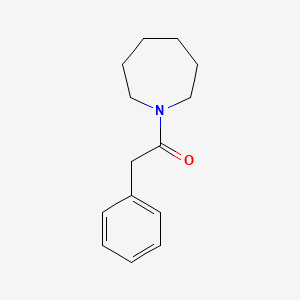

Hexahydro-1-(phenylacetyl)-1h-azepine

Descripción

Hexahydro-1-(phenylacetyl)-1H-azepine is a nitrogen-containing heterocyclic compound featuring a seven-membered azepine ring with a phenylacetyl substituent. The phenylacetyl group is a critical pharmacophore, enhancing binding affinity and selectivity in enzyme inhibition, as observed in pyrazole-4-carbothioamide derivatives targeting RNase H activity .

Propiedades

IUPAC Name |

1-(azepan-1-yl)-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c16-14(12-13-8-4-3-5-9-13)15-10-6-1-2-7-11-15/h3-5,8-9H,1-2,6-7,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFGAISEJFMVGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Hexahydro-1-(phenylacetyl)-1h-azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylacetyl chloride with hexahydroazepine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of Hexahydro-1-(phenylacetyl)-1h-azepine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: Hexahydro-1-(phenylacetyl)-1h-azepine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of fully saturated derivatives.

Substitution: Formation of N-alkylated derivatives.

Aplicaciones Científicas De Investigación

Hexahydro-1-(phenylacetyl)-1h-azepine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of Hexahydro-1-(phenylacetyl)-1h-azepine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system .

Comparación Con Compuestos Similares

Comparison with Structural and Functional Analogs

Pyrazole-4-carbothioamide Derivatives (Phenylacetyl-Substituted)

Evidence from RNase H inhibition studies highlights the importance of phenylacetyl substituents in enhancing potency. Key findings include:

| Compound | Substituent (R) | IC50 (μM) | Activity Trend |

|---|---|---|---|

| A1 | Diphenyl | 98 | Baseline |

| A2 | Phenylacetyl | 19 | 5.2×↑ potency |

| A5 | 4-Cl-phenylacetyl | 4 | 24.5×↑ potency |

| A7 | 4-Cl-phenylacetyl (dual halogen) | Inactive | Loss of activity |

| A15 | 4-Cl-benzoyl + phenyl carbothioamide | 7 | Intermediate potency |

- Structural Insights :

- The phenylacetyl group (A2) significantly improves activity compared to diphenyl derivatives (A1) due to enhanced hydrophobic interactions and steric compatibility .

- Halogenation at the 4-position (A5) further amplifies potency, likely via electron-withdrawing effects and improved target binding .

- Over-substitution (e.g., dual halogens in A7) disrupts activity, suggesting a steric or electronic threshold for effective inhibition .

Hexahydro-1H-azepine Derivatives with Alternative Substituents

Comparative analysis with other azepine derivatives reveals substituent-dependent bioactivity:

- Dihydroxyacetophenone Derivatives: The phenolic hydroxyl groups introduce hydrogen-bonding capacity but may reduce metabolic stability compared to phenylacetyl-substituted analogs .

Key Research Findings and Mechanistic Implications

- Substituent Optimization : The phenylacetyl group in Hexahydro-1-(phenylacetyl)-1H-azepine derivatives balances hydrophobicity and steric bulk, enabling selective RNase H inhibition. Halogenation (e.g., 4-Cl) enhances potency without compromising binding geometry .

- Conformational Flexibility : The hexahydroazepine core allows adaptive binding to enzyme active sites, a feature absent in rigid analogs like pyrrolidinyl-substituted azepines .

- Activity Loss Mechanisms : Over-substitution (e.g., A7) or spacer introduction (e.g., methylene in A16) disrupts optimal ligand-target interactions, underscoring the precision required in substituent design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.